(R)-2-Isobutylpiperazine dihydrochloride (R)-2-Isobutylpiperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 853730-57-1
VCID: VC8184945
InChI: InChI=1S/C8H18N2.2ClH/c1-7(2)5-8-6-9-3-4-10-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1
SMILES: CC(C)CC1CNCCN1.Cl.Cl
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol

(R)-2-Isobutylpiperazine dihydrochloride

CAS No.: 853730-57-1

Cat. No.: VC8184945

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Isobutylpiperazine dihydrochloride - 853730-57-1

Specification

CAS No. 853730-57-1
Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
IUPAC Name (2R)-2-(2-methylpropyl)piperazine;dihydrochloride
Standard InChI InChI=1S/C8H18N2.2ClH/c1-7(2)5-8-6-9-3-4-10-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1
Standard InChI Key QYTGHACPXVRWBK-YCBDHFTFSA-N
Isomeric SMILES CC(C)C[C@@H]1CNCCN1.Cl.Cl
SMILES CC(C)CC1CNCCN1.Cl.Cl
Canonical SMILES CC(C)CC1CNCCN1.Cl.Cl

Introduction

Chemical Properties and Structural Characteristics

Molecular Identity

(R)-2-Isobutylpiperazine dihydrochloride (CAS 853730-57-1) has the molecular formula C8H20Cl2N2\text{C}_8\text{H}_{20}\text{Cl}_2\text{N}_2 and a molecular weight of 215.16 g/mol . Its structure consists of a piperazine ring with an isobutyl group at the C2 position and two hydrochloride counterions. The compound’s stereochemistry is defined by the RR-configuration at the C2 center, critical for its biological activity and synthetic utility .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC8H20Cl2N2\text{C}_8\text{H}_{20}\text{Cl}_2\text{N}_2
Molecular Weight215.16 g/mol
SMILESCC(C)C[C@H]1NCCNC1.Cl.Cl
InChIInChI=1S/C8H18N2.2ClH/c1-7(2)5-8-6-9-3-4-10-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1
Parent Compound (Free Base)C8H18N2\text{C}_8\text{H}_{18}\text{N}_2 (CID 44828687)

The free-base form, (2R)2(2methylpropyl)piperazine(2R)-2-(2-methylpropyl)piperazine, has a molecular weight of 142.24 g/mol and shares structural features with its dihydrochloride counterpart, differing primarily in solubility and ionic state .

Synthesis and Derivatives

Synthetic Routes

The synthesis of (R)2isobutylpiperazine(R)-2-isobutylpiperazine typically involves stereoselective approaches to control the RR-configuration. A key method includes:

  • Amino Acid Acylation: Starting with chiral amino acids, acylation with chloroacetyl chloride introduces the piperazine backbone .

  • Cyclization: Reaction with benzylamine or other nucleophiles forms the piperazine ring .

  • Reduction: LiAlH₄ reduction yields the free base, which is subsequently protonated to form the dihydrochloride salt .

The stereochemistry is preserved through controlled reaction conditions, such as using enantiopure starting materials .

Derivatives and Functionalization

The compound serves as a precursor for Boc-protected intermediates, such as (R)1Boc2isobutylpiperazinehydrochloride(R)-1-Boc-2-isobutylpiperazine hydrochloride (CAS 1217482-29-5), which enhances stability during peptide synthesis . Key modifications include:

  • Ortho-lithiation: Introduces substituents at specific positions for drug optimization .

  • Acylation/Alkylation: Functional groups improve pharmacokinetic properties (e.g., guanidine derivatives for enhanced receptor binding) .

Applications in Drug Development

Targeted Therapeutic Areas

(R)-2-Isobutylpiperazine derivatives are pivotal in developing agents for neurological disorders, cancer, and infectious diseases .

Table 2: Applications in Drug Discovery

TargetExample CompoundMechanismReference
Neuropeptide S Receptor (NPSR)16 (guanidine derivative)Antagonist with nanomolar potency
Histamine H₃ ReceptorPF-036547__46__/64Antagonists for sleep disorders
Bacterial RNA PolymeraseKanglemycin derivativesAntibiotics for rifamycin-resistant strains

For NPSR antagonists, modifications at the 1-, 5-, and 7-positions of the oxazolo[3,4-a]pyrazine core (e.g., fluorobenzylamide chains) enhance receptor binding and bioavailability .

Role in Chiral Intermediate Synthesis

The Boc-protected derivative is employed in solid-phase peptide synthesis (SPPS) to construct complex molecules with defined stereochemistry. Its hydrochloride form improves solubility in polar solvents, facilitating coupling reactions .

SupplierProduct CodePrice (USD/g)Availability
BLDpharmSealed, room temperature
LookChem$1.9–2.910 mg to 1000 metric tons/month
MySkinRecipes37369฿2,862.00 (≈$85)0.100 g (10–20 days)

Note: Pricing reflects regional variations and bulk orders .

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